

A Comparative Guide: Supercritical CO₂ vs. Conventional Aqueous Dyeing of Disperse Yellow 54

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Compound of Interest

Compound Name: Disperse yellow 54

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The textile industry is increasingly seeking sustainable and efficient manufacturing processes, with a significant focus on reducing the environmental impact of dyeing. This guide provides a detailed, objective comparison between supercritical carbon dioxide (scCO₂) dyeing and conventional aqueous dyeing methods for C.I. **Disperse Yellow 54**, a quinoline-based dye primarily used for polyester fabrics. The following sections present a comprehensive analysis supported by experimental data to inform researchers and professionals on the performance and methodologies of these two distinct dyeing technologies.

Executive Summary

Supercritical CO₂ dyeing emerges as a promising eco-friendly alternative to conventional water-based dyeing. It operates as a waterless process, thereby eliminating wastewater generation and the need for drying, which significantly reduces energy consumption.[1] For **Disperse Yellow 54**, scCO₂ dyeing not only offers profound environmental benefits but also demonstrates the potential for achieving comparable or even superior color strength and fastness properties compared to the traditional aqueous method. While the initial investment for scCO₂ equipment is higher, the long-term operational efficiencies and environmental advantages present a compelling case for its adoption in modern textile processing.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the two dyeing methods for **Disperse Yellow 54** on polyester fabric.

Table 1: Comparison of Dyeing Process Parameters and Environmental Impact

Parameter	Supercritical CO2 Dyeing	Conventional Aqueous Dyeing
Dyeing Medium	Supercritical Carbon Dioxide	Water
Water Consumption	None	High (e.g., 110 L/kg of fabric) [2]
Wastewater Generation	None	High, containing residual dyes and chemicals
Use of Auxiliaries	No dispersing agents required	Dispersing agents, pH buffers (acetic acid) required[3]
Drying Required	No	Yes
Energy Consumption	Lower (no water to heat, no drying)	Higher (heating of large water volumes, drying)
CO2 Recycling	>95% recyclable	N/A
Typical Dyeing Time	Shorter (e.g., 60-90 minutes)	Longer (e.g., 60 minutes at top temperature, plus heating/cooling)[3]

Table 2: Comparative Performance of **Disperse Yellow 54** on Polyester

Performance Metric	Supercritical CO2 Dyeing	Conventional Aqueous Dyeing
Optimal Temperature	90°C - 120°C[4]	130°C - 135°C[5]
Optimal Pressure	15 - 30 MPa[4]	Atmospheric / Pressurized vessels for high temp.[5]
Color Yield (K/S Value)	Can achieve high K/S values, comparable or higher than aqueous methods.[6][7]	Good K/S values achievable with optimized conditions.
Washing Fastness (ISO 105-C06)	Excellent (Grade 4-5)[6]	Good to Excellent (Grade 4-5) [8]
Rubbing Fastness (ISO 105-X12)	Good to Excellent (Grade 4-5) [6]	Moderate to Good (Grade 3-4) [8]
Light Fastness (ISO 105-B02)	Good	Good[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Supercritical CO2 Dyeing Protocol

Objective: To dye polyester fabric with C.I. **Disperse Yellow 54** using a supercritical CO2 medium.

Materials & Equipment:

- Pre-cleaned polyester fabric
- C.I. **Disperse Yellow 54** (fine powder)
- High-pressure dyeing vessel (autoclave) with temperature and pressure controls
- CO2 cylinder (purity \geq 99.5%) with a high-pressure pump
- Heating system (e.g., heating jacket)

- Acetone (for rinsing, if necessary)

Procedure:

- A sample of pre-cleaned polyester fabric is wrapped around a perforated stainless steel tube and placed inside the autoclave.
- The required amount of C.I. **Disperse Yellow 54** powder is placed at the bottom of the vessel.
- The vessel is sealed and purged with gaseous CO₂ to remove air.
- Liquid CO₂ is pumped into the vessel until the desired pressure (e.g., 15-30 MPa) is reached.
- The vessel is heated to the target dyeing temperature (e.g., 90-120°C) at a controlled rate.
- The temperature and pressure are maintained for the duration of the dyeing cycle (e.g., 60-240 minutes). For **Disperse Yellow 54**, a longer time may be required to reach saturation compared to other disperse dyes.[4]
- After the dyeing cycle, the vessel is cooled.
- The pressure is slowly released, causing the CO₂ to return to its gaseous state and the undissolved dye to precipitate.
- The dyed fabric is removed from the vessel. A light rinse with acetone may be performed to remove any residual surface dye.[1]

Conventional Aqueous Dyeing Protocol

Objective: To dye polyester fabric with C.I. **Disperse Yellow 54** using a conventional aqueous exhaust method.

Materials & Equipment:

- Pre-cleaned polyester fabric

- C.I. **Disperse Yellow 54**
- Dispersing agent
- Acetic acid (to adjust pH)
- Laboratory dyeing machine (e.g., high-temperature beaker dyer)
- Beakers, stirring rods
- Reduction clearing chemicals: Sodium hydroxide and Sodium hydrosulfite

Procedure:

- A dyebath is prepared with a specific liquor-to-goods ratio (e.g., 10:1).
- A dispersing agent is added to the water.
- The pH of the dyebath is adjusted to a slightly acidic range (e.g., 4.5-5.5) using acetic acid.
[3]
- A paste of C.I. **Disperse Yellow 54** is made with a small amount of water and dispersing agent, which is then added to the dyebath.
- The pre-wetted polyester fabric is introduced into the dyebath at room temperature.
- The temperature of the dyebath is raised at a controlled rate (e.g., 2°C/minute) to the dyeing temperature of 130°C.[3]
- The dyeing is carried out at 130°C for a specified time (e.g., 60 minutes).[3]
- The dyebath is then cooled to approximately 70°C.
- The dyed fabric is rinsed with hot and then cold water.
- Reduction Clearing: A separate bath is prepared with sodium hydroxide and sodium hydrosulfite. The dyed fabric is treated in this bath to remove any unfixed dye from the surface, improving wash fastness.

- The fabric is thoroughly rinsed and then dried.

Colorfastness Testing Protocols

The colorfastness of the dyed fabrics is evaluated according to ISO standard methods:

- Washing Fastness: ISO 105-C06
- Rubbing Fastness: ISO 105-X12
- Light Fastness: ISO 105-B02

The assessment of color change and staining is conducted using the standard grey scales.

Color Yield (K/S) Measurement Protocol

The color strength (K/S) of the dyed samples is determined using a spectrophotometer. The reflectance value (R) of the fabric is measured at the wavelength of maximum absorption for **Disperse Yellow 54**. The K/S value is then calculated using the Kubelka-Munk equation:[\[9\]](#)[\[10\]](#)

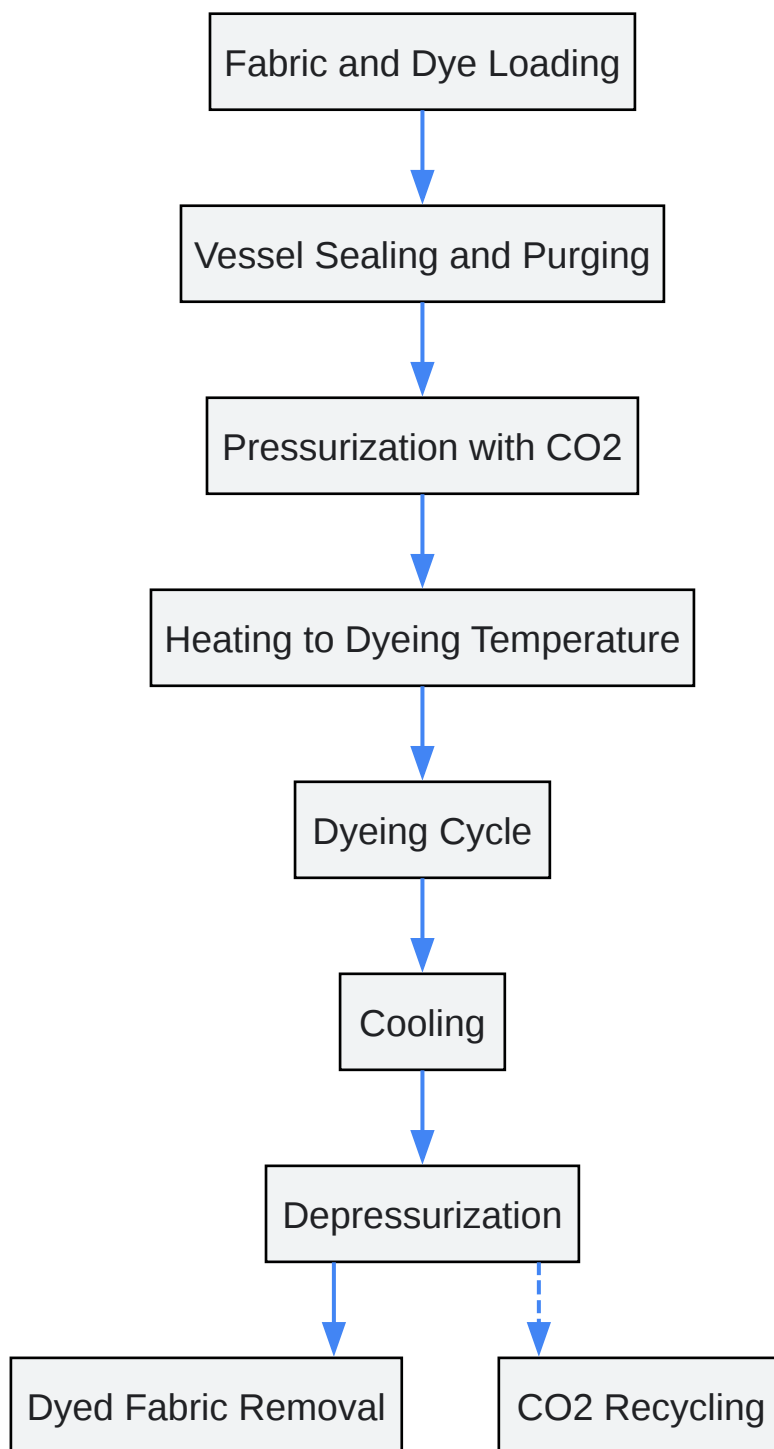
$$K/S = (1 - R)^2 / 2R$$

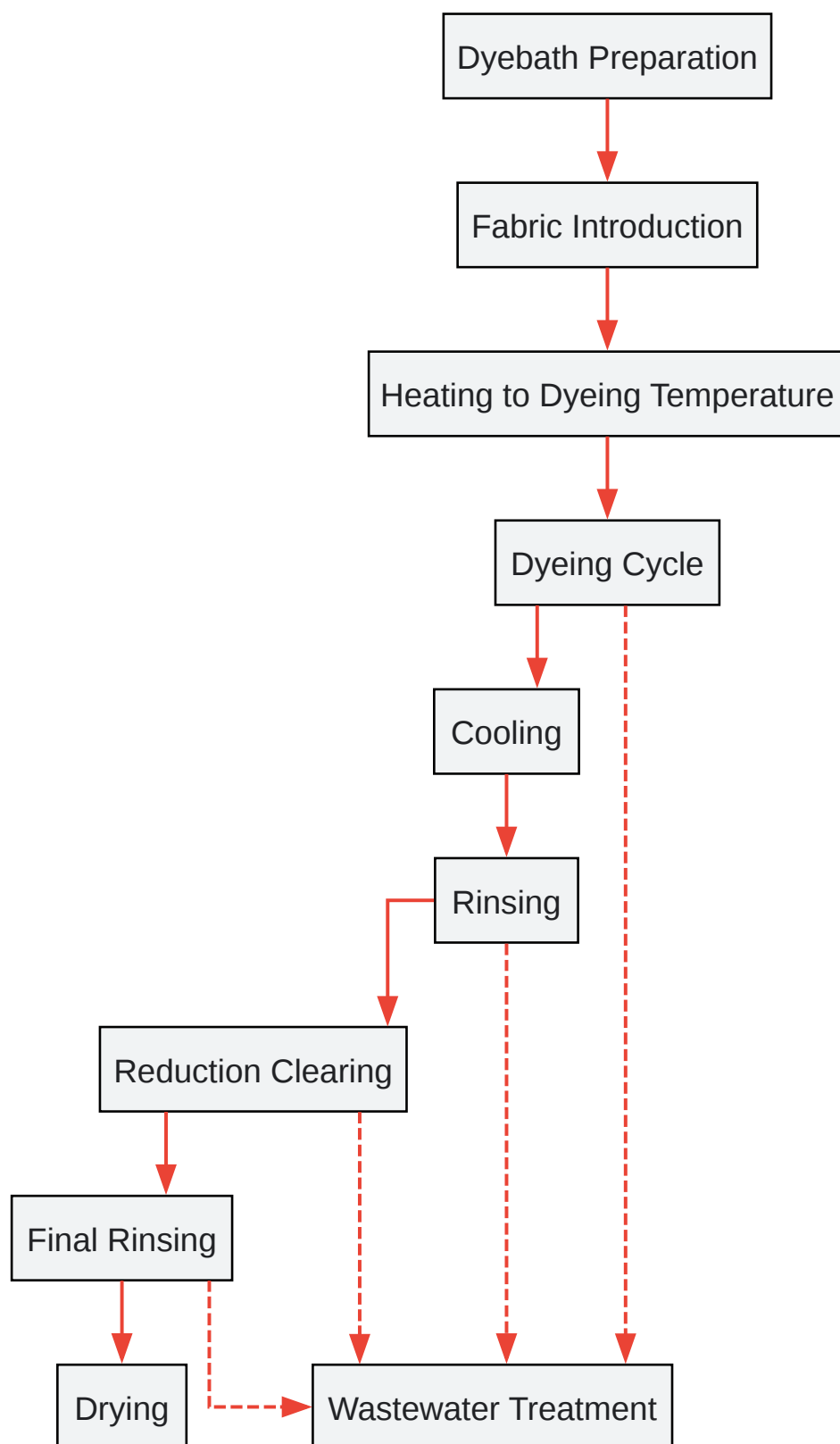
Where:

- K is the absorption coefficient
- S is the scattering coefficient
- R is the reflectance of the sample

Mandatory Visualization

The following diagrams illustrate the experimental workflows for both dyeing processes.





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